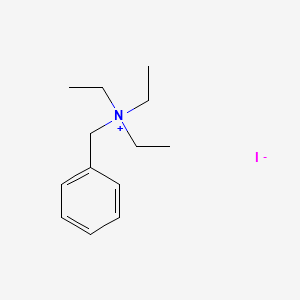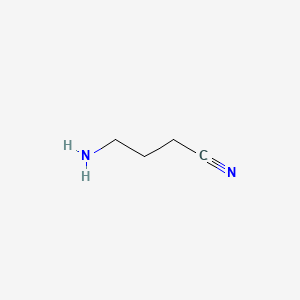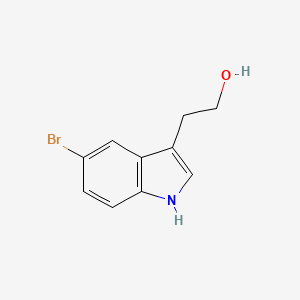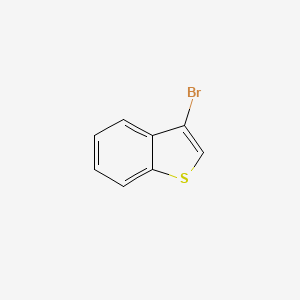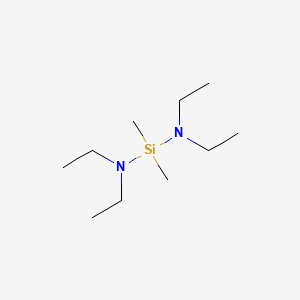
Bis(diethylamino)dimethylsilane
概要
説明
Bis(diethylamino)dimethylsilane is a chemical compound with the molecular formula C10H26N2Si . It is also known as N,N,N’,N’-Tetraethyl-1,1-dimethylsilanediamine . It is a colorless to pale yellow transparent liquid .
Molecular Structure Analysis
The molecular weight of Bis(diethylamino)dimethylsilane is 202.42 g/mol . The IUPAC name is N,N,N’,N’-tetraethyl (dimethyl)silanediamine . The InChI code is 1S/C10H26N2Si/c1-7-11(8-2)13(5,6)12(9-3)10-4/h7-10H2,1-6H3 .Chemical Reactions Analysis
A theoretical study has been conducted on the gas-phase decomposition kinetics and thermochemistry of bis(dimethylamino)silane . The study found that the energy needed to break N-Me at 80.6 kcal·mol -1 is lower than the ones for Si-N and Si-H, both at 87.4 kcal·mol -1 .Physical And Chemical Properties Analysis
Bis(diethylamino)dimethylsilane has a boiling point of 192-195°C and a density of 0.826 g/mL . The flash point is 35°C . It is stable in a sealed corrosion-resistant container and stored under a dry inert atmosphere .科学的研究の応用
Silanization of pH-sensitive Microelectrodes
“Bis(diethylamino)dimethylsilane” has been used to silanize pH-sensitive microelectrodes . These microelectrodes are used to measure the membrane potential in oocytes . This is an important application in the field of biochemistry and cell biology, as it allows for the precise measurement of pH levels within cells.
Cloning and Characterizing Human Electrogenic Na±cotransporter Isoform (hhNBC)
This compound has been used in experimental procedures aimed towards cloning and characterizing human electrogenic Na±cotransporter isoform (hhNBC) . This is a significant application in the field of genetics and molecular biology, as it aids in the understanding of the function and structure of this particular transporter isoform.
Microelectrode Measurements
“Bis(diethylamino)dimethylsilane” is also used for microelectrode measurements . This is a crucial application in the field of analytical chemistry, as it allows for the precise measurement of various chemical properties.
Measurement of Carbon Dioxide Transport Through Membranes
This compound has been used in a study conducted to measure carbon dioxide transport through membranes . This is a significant application in the field of environmental science and engineering, as it aids in the understanding of gas transport mechanisms.
Electronic Film Deposition
“Bis(diethylamino)dimethylsilane” is used in electronic film deposition . This is a key application in the field of materials science and engineering, as it allows for the creation of thin films with specific properties.
作用機序
Target of Action
Bis(diethylamino)dimethylsilane is a versatile reagent used in organic synthesis . Its primary targets are organic compounds where it can introduce silyl groups, form silyl enol ethers, and activate carbonyls .
Mode of Action
The compound interacts with its targets by donating its silyl groups to the target molecules. This interaction results in the formation of silyl enol ethers and the activation of carbonyls .
Biochemical Pathways
It is known that the compound plays a significant role in the chemistry of silylamine and silanediol .
Result of Action
The molecular and cellular effects of Bis(diethylamino)dimethylsilane’s action are largely dependent on the specific context of its use. In general, the compound’s ability to donate silyl groups can significantly alter the chemical properties of the target molecules, potentially leading to changes in their function or reactivity .
Action Environment
The action, efficacy, and stability of Bis(diethylamino)dimethylsilane can be influenced by various environmental factors. For instance, the compound is known to be moisture-sensitive , suggesting that its activity may be reduced in humid conditions. Additionally, the compound is flammable, indicating that it should be handled with care to prevent accidents .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[diethylamino(dimethyl)silyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N2Si/c1-7-11(8-2)13(5,6)12(9-3)10-4/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFOKLGEKUNZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)(C)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063549 | |
| Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4669-59-4 | |
| Record name | N,N,N′,N′-Tetraethyl-1,1-dimethylsilanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4669-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004669594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4669-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(diethylamino)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Bis(diethylamino)dimethylsilane in chemical synthesis?
A1: Bis(diethylamino)dimethylsilane is a versatile reagent used in various chemical syntheses:
- Formation of Cyclic Oligomers: It reacts with p- and m-phenylenediamines, eliminating diethylamine to yield cyclic oligomers. These oligomers can be further heated to create crosslinked polymeric materials. []
- Synthesis of Heterocyclic Compounds: It reacts with N,N′-Diorganyl-oxalic acid diamides to produce 1,3-Diaza-2-sila-cyclopentane-4,5-diones. [] It can also react with N,N′-Diorganylureas and thioureas to form a variety of heterocyclic compounds, including 1,3,5-triaza-2-silacyclo-hexan-4,6-diones, 1,3,5-triaza-2,4-disilacyclohexan-6-ones, and 1,3,5-triaza-2,4-disilacyclohexan-6-thiones. []
- Preparation of Silyl Esters: It reacts with tetraphosphorus decasulfide to produce S-(Diethylamino)dimethylsilyl bis(diethylamido)dithiophosphate. []
Q2: How does Bis(diethylamino)dimethylsilane facilitate the characterization of steroids and cannabinoids?
A: Bis(diethylamino)dimethylsilane is used to prepare alkoxydimethylsilyl ethers of steroids and cannabinoids. This two-step process involves reacting the target molecule with Bis(diethylamino)dimethylsilane, followed by reaction with an alcohol. The choice of alcohol allows for modification of the alkoxy group, impacting the derivative's gas chromatographic retention time and making it suitable for different detection systems. []
Q3: Can Bis(diethylamino)dimethylsilane be used to determine the structure of unsaturated fatty alcohols?
A: Yes, Bis(diethylamino)dimethylsilane is used to create picolinyldimethylsilyl (PICSI) derivatives of fatty alcohols. These derivatives exhibit characteristic fragmentation patterns in mass spectrometry, providing information about the position of double bonds in both mono- and polyunsaturated fatty alcohols. []
Q4: What spectroscopic techniques are useful for characterizing compounds synthesized using Bis(diethylamino)dimethylsilane?
A4: Various spectroscopic methods help characterize compounds derived from Bis(diethylamino)dimethylsilane:
- NMR Spectroscopy: ¹H, ¹³C, ²⁹Si, and ¹⁴N NMR provide valuable structural information about the synthesized compounds. [, , ]
- Mass Spectrometry (MS): MS helps determine molecular weight and fragmentation patterns, which are helpful in structural elucidation. [, , ]
- Infrared Spectroscopy (IR): IR spectroscopy provides information about functional groups present in the synthesized molecules. []
Q5: Are there any known limitations or challenges associated with using Bis(diethylamino)dimethylsilane in chemical reactions?
A5: While generally a useful reagent, certain considerations should be made when working with Bis(diethylamino)dimethylsilane:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




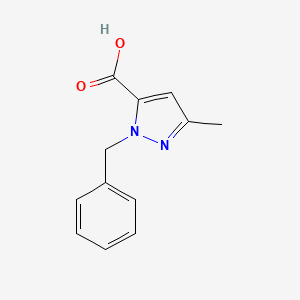
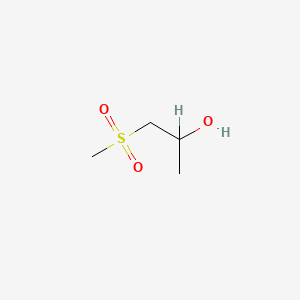
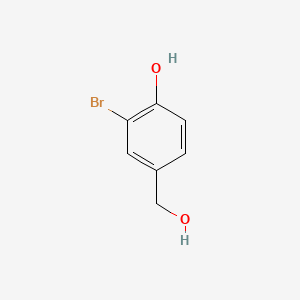
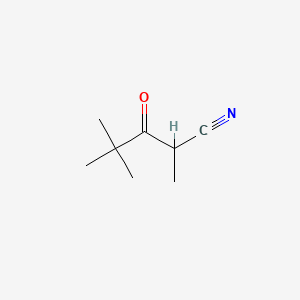
![2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate]](/img/structure/B1266163.png)
